4-Methoxyphenyl beta-D-Galactopyranoside

Vue d'ensemble

Description

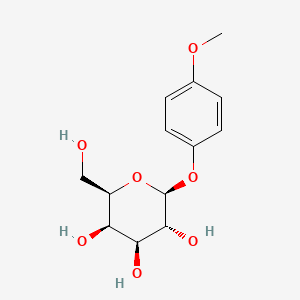

4-Methoxyphenyl beta-D-Galactopyranoside is a chemical compound derived from galactose, a simple sugar that is widely distributed in nature . It serves as a fluorescent substrate for β-galactosidase in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .

Synthesis Analysis

The synthesis of 4-Methoxyphenyl beta-D-Galactopyranoside involves the free-radical addition of 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl- (1–>4)-2,3,6-tri-O-acetyl-1-thio-beta-D-glucopyranose to the allyl ether functions of p-methoxyphenyl per-O-allyl-D-galactopyranoside . This provides a concise and effective route for synthesis of glycoside clusters .

Molecular Structure Analysis

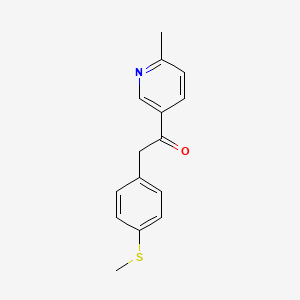

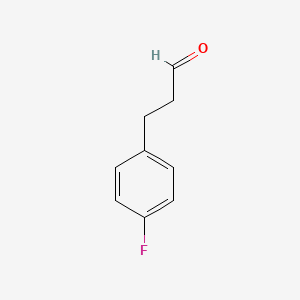

The molecular formula of 4-Methoxyphenyl beta-D-Galactopyranoside is C13H18O7 . The molecular weight is 286.28 g/mol . The structure of this compound can be represented by the IUPAC name (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol .

Chemical Reactions Analysis

4-Methoxyphenyl beta-D-Galactopyranoside serves as a UV-absorbing dye that is a fluorescent substrate for β-galactosidase . This property allows it to be used in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .

Physical And Chemical Properties Analysis

4-Methoxyphenyl beta-D-Galactopyranoside is a solid at 20°C . It has a molecular weight of 286.28 g/mol . Its melting point is between 157.0 and 162.0 °C . The specific rotation is -40.0 to -44.0 deg (C=1, methanol) . It is slightly soluble in methanol .

Applications De Recherche Scientifique

Enzyme Substrate for β-Galactosidase Assays

This compound is commonly used as a substrate in enzyme assays for β-galactosidase. The enzyme catalyzes the hydrolysis of 4-Methoxyphenyl beta-D-Galactopyranoside, which can be quantified to measure enzyme activity. This is particularly useful in molecular biology research to monitor gene expression where β-galactosidase is used as a reporter gene .

Detection of Microbial Contaminants

In microbiology, 4-Methoxyphenyl beta-D-Galactopyranoside is utilized to detect and quantify bacterial contaminants, especially coliform bacteria. The presence of β-galactosidase activity in a sample indicates the presence of these bacteria, which is crucial for water quality testing and food safety .

Synthesis of Oligosaccharides

The compound serves as a starting material in the synthesis of oligosaccharides through transgalactosylation reactions. These oligosaccharides have various applications, including as prebiotics, which are beneficial for gut health, and in the development of functional foods .

Study of Lactose Intolerance

4-Methoxyphenyl beta-D-Galactopyranoside is used in studies related to lactose intolerance. It helps in understanding the enzymatic activity of lactase in individuals and can contribute to the development of therapeutic approaches for managing this condition .

Research on Psychrophilic Enzymes

The compound is instrumental in researching psychrophilic enzymes, which are enzymes active at low temperatures. These studies can lead to the development of industrial processes that operate under milder conditions, saving energy and reducing environmental impact .

Pharmaceutical Research

In pharmaceutical research, 4-Methoxyphenyl beta-D-Galactopyranoside is used to study the delivery and activation of drugs within the body. It can act as a model compound to understand how drugs are metabolized by glycosidase enzymes .

Biotechnological Applications

Due to its specificity and reactivity, this compound is used in biotechnological applications, such as the development of biosensors. These biosensors can detect β-galactosidase activity, which is valuable in various diagnostic and analytical techniques .

Environmental Bioremediation

Research into the use of 4-Methoxyphenyl beta-D-Galactopyranoside in environmental bioremediation is ongoing. It could potentially be used to monitor the degradation of pollutants by β-galactosidase-producing microorganisms, aiding in the cleanup of contaminated sites .

Mécanisme D'action

The mechanism of action of 4-Methoxyphenyl beta-D-Galactopyranoside is related to its role as a fluorescent substrate for β-galactosidase . When acted upon by β-galactosidase, it produces a fluorescent product that can be detected and measured, allowing for the identification of estrogen active compounds .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXFVXJMCGPTRB-KSSYENDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461728 | |

| Record name | 4-Methoxyphenyl beta-D-Galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl beta-D-Galactopyranoside | |

CAS RN |

3150-20-7 | |

| Record name | 4-Methoxyphenyl beta-D-Galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)

![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)